Arugomycin

Description

Discovery Context and Historical Perspective within Orthosomycin Antibiotics

While classified as an anthracycline, some sources also associate arugomycin with the orthosomycin family of antibiotics. ontosight.aiontosight.ai Orthosomycins are a group of oligosaccharide antibiotics that inhibit bacterial protein synthesis by binding to the large ribosomal subunit. nih.govnih.gov They are noted for targeting the 70S ribosomal subunit and were historically considered potential clinical antibiotics, though their use is now primarily experimental or in veterinary medicine. mcmaster.ca Orthosomycins, such as evernimicin (B180343) and avilamycin, bind to a unique site on the bacterial ribosome, distinct from other known antibiotic binding sites, which may explain the lack of cross-resistance with other antibiotic classes. nih.govresearchgate.netresearchgate.net

Classification and Structural Relationship within Anthracycline Family

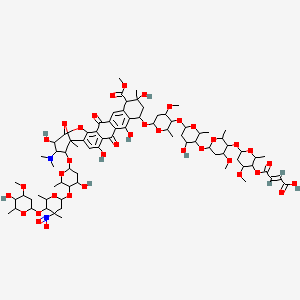

This compound is classified as an anthracycline antibiotic. nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov Anthracyclines are a class of compounds characterized by a tetracyclic ring structure, often referred to as an aglycone or chromophore, attached to a sugar moiety via a glycosidic linkage. ctdbase.orgwikipedia.orgresearchgate.netdrugbank.com This tetracyclic chromophore is central to the molecule and is responsible for many of its biological activities. vulcanchem.com

The structural elucidation of this compound revealed a complex arrangement consisting of a chromophore named arugorol, which was identified as 4'-epi-nogalarol, and two elaborate sugar chains. vulcanchem.comnih.gov This chromophore represents the aglycone portion and is structurally related to other anthracycline chromophores, but with specific structural variations. vulcanchem.com The identification of arugorol as 4'-epi-nogalarol provides insight into this compound's relationship with other anthracyclines, such as nogalamycin (B1679386). vulcanchem.comoup.com

A key distinguishing feature of this compound within the anthracycline family is its complex saccharide arrangement, which extends beyond the typical monosaccharide found in many other anthracyclines. vulcanchem.com The sugar chains attached to the chromophore include units like L-diginose, 2-deoxy-L-fucose, 4-O-fumaryl-L-diginose, and L-decilonitrose. nih.govoup.com These complex oligosaccharide structures are considered crucial determinants of this compound's biological activity profile, influencing properties such as solubility, target binding, and cellular uptake. vulcanchem.com

Significance of this compound in Bioactive Compound Discovery

This compound's discovery and study are significant within the field of bioactive compound discovery. As a natural product from Streptomyces violaceochromogenes, it exemplifies the potential of microbial fermentation as a source for novel chemical entities with biological activity. vulcanchem.comnih.gov

Research into this compound has provided insights into the relationship between its complex structure, particularly its unique sugar chains and chromophore, and its biological activities. Studies have evaluated the biological activities of this compound and its analogues, finding that differences in the sugar moieties affected activities such as the induction of differentiation in leukemia cells and antitumor activities. nih.gov this compound has demonstrated significant inhibitory activity against Gram-positive bacteria, positioning it as a potential candidate for antibiotic applications. vulcanchem.commedchemexpress.commedchemexpress.commedchemexpress.com This antibacterial activity aligns with the general profile of many anthracycline compounds, which often exhibit antimicrobial properties. vulcanchem.com

Furthermore, research into this compound's interaction with DNA, a common mechanism for anthracyclines, has shown that it intercalates between DNA base pairs. medchemexpress.comwikipedia.orgoup.comnih.govnih.gov Studies using techniques like NMR and molecular modeling have indicated that this compound binds in both the major and minor grooves of the DNA helix simultaneously. oup.comnih.govnih.gov This detailed understanding of its binding mode contributes to the broader knowledge of how anthracyclines interact with their biological targets.

The continued investigation of compounds like this compound contributes to the discovery of novel structures and mechanisms of action, which is particularly important in the face of increasing antimicrobial resistance. ontosight.aifrontiersin.orgplos.org While orthosomycins are primarily used in veterinary medicine or for experimental purposes, the study of their unique binding sites and mechanisms, as seen with this compound's interaction with the ribosome and DNA, can inform the development of new therapeutic agents. nih.govnih.govmcmaster.caresearchgate.net

Data Table: Selected Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C80H112N2O37 | vulcanchem.comnih.gov |

| Producing Organism | Streptomyces violaceochromogenes | vulcanchem.comnih.gov |

| Activity | Inhibitory against Gram-positive bacteria | vulcanchem.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Chromophore | Arugorol (4'-epi-nogalarol) | vulcanchem.comnih.gov |

| Mechanism of Action (proposed/observed) | DNA intercalation, Inhibition of protein synthesis (as an orthosomycin) | vulcanchem.comontosight.ainih.govmedchemexpress.comoup.comnih.govnih.gov |

Note: This is a representation of a data table. In an interactive format, users might be able to sort or filter the data.

Detailed Research Findings:

Detailed structural analysis of this compound has been performed using techniques such as NMR spectroscopy and mass spectrometry, which were crucial in determining its complex structure, including the connectivity of atoms and the stereochemistry of chiral centers. vulcanchem.com These methods allowed researchers to propose a comprehensive structural model for this compound. vulcanchem.com

Studies on the biological activities of this compound and its analogues have shown that modifications to the sugar moieties can significantly impact their effects, including antitumor activities and the ability to induce differentiation in certain cell lines. nih.gov This highlights the critical role of the glycosidic portion of the molecule in its biological function.

Research into the interaction of this compound with DNA has utilized techniques like NMR and molecular modeling to understand its binding mode. oup.comnih.govnih.gov These studies have demonstrated that this compound intercalates into the DNA helix and binds in both the major and minor grooves simultaneously, involving interactions with specific nucleotides and ribosomal proteins. nih.govresearchgate.netoup.comnih.govnih.gov

Properties

CAS No. |

88465-80-9 |

|---|---|

Molecular Formula |

C80H112N2O37 |

Molecular Weight |

1693.7 g/mol |

IUPAC Name |

(E)-4-[6-[6-[6-[6-[[23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[4-hydroxy-5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C80H112N2O37/c1-30-63(89)43(98-13)24-55(103-30)116-74-36(7)109-56(29-78(74,8)82(96)97)115-69-32(3)105-51(23-42(69)85)117-75-62(81(11)12)67(93)77-118-73-39(80(75,10)119-77)21-40(83)59-60(73)64(90)38-20-37-57(65(91)58(38)66(59)92)47(28-79(9,95)61(37)76(94)102-17)110-52-25-45(100-15)71(34(5)106-52)113-50-22-41(84)68(31(2)104-50)112-53-27-46(101-16)72(35(6)108-53)114-54-26-44(99-14)70(33(4)107-54)111-49(88)19-18-48(86)87/h18-21,30-36,41-47,50-56,61-63,67-72,74-75,77,83-85,89,91,93,95H,22-29H2,1-17H3,(H,86,87)/b19-18+ |

InChI Key |

MWGPOKWHXRTZII-VHEBQXMUSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C=C/C(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O |

Synonyms |

arugomycin |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Arugomycin

Isolation and Purification Methodologies for Structural Analysis

Arugomycin is a natural product produced by the actinomycete strain No. 1098-AV2, which has been identified as Streptomyces violaceochromogenes. nih.gov The isolation of this compound in a pure form, suitable for definitive structural analysis, is a multi-step process. The initial step involves solvent extraction from the fermentation broth of the producing organism. nih.gov Following this crude extraction, the process employs chromatographic techniques to separate this compound from other metabolites and impurities. The purification protocol includes silicic acid chromatography and Sephadex LH-20 column chromatography to yield the pure compound. nih.gov This rigorous purification is essential to obtain material of sufficient quality for high-resolution spectroscopic analysis and structural elucidation.

Spectroscopic Characterization of this compound Aglycone: Arugorol (4'-epi-nogalarol)

The aglycone, or non-sugar chromophore, of this compound was isolated through acid treatment of the parent molecule. nih.gov This aglycone was named arugorol and was identified as 4'-epi-nogalarol. nih.govnih.gov The structural determination of this complex naphthacene (B114907) core relied on a suite of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone technique in determining the structure of this compound and its aglycone, arugorol. nih.govnih.gov High-resolution NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. nih.gov By analyzing chemical shifts, coupling constants, and through-space correlations (in 2D NMR experiments like NOESY), researchers can piece together the connectivity and stereochemistry of the molecule. For arugorol, NMR analysis was critical in assigning the positions of substituents on the anthracycline framework and confirming its identity as an epimer of nogalarol.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgresearchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing atomic positions and bond lengths with high precision. dartmouth.edu While the structure of this compound was primarily elucidated by NMR and mass spectrometry, X-ray crystallographic data for the compound is not extensively reported in the literature. nih.gov If such data were available, it would provide the definitive solid-state conformation of the arugorol chromophore and the spatial orientation of the complex glycosidic chains, offering unparalleled insight into its three-dimensional structure.

Comprehensive Analysis of Glycosidic Moieties

A defining feature of this compound is its two complex oligosaccharide chains attached to the arugorol core. The complete structural elucidation of the antibiotic required not only the identification of the individual sugar components but also the precise determination of how they are linked together. nih.gov

The structure of this compound was determined to possess two separate sugar chains. nih.gov One chain consists of a trisaccharide unit, while the other is a more complex tetrasaccharide. nih.govnih.gov The component sugars were identified through chemical degradation and spectral analysis. nih.gov

The identified monosaccharide units include:

Diginose

2-deoxy-L-fucose

L-decilonitrose

4-O-fumaryl-L-diginose

The arrangement of these sugars into the two chains was established through detailed NMR and mass spectral analyses. nih.gov The trisaccharide chain is composed of diginosyl-decilonitrosyl-2-deoxyfucose. The tetrasaccharide chain has the structure (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose. nih.gov The absolute configuration of the unique nitro-sugar, decilonitrose (B1670136), was confirmed as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.gov

Stereochemical Elucidation of Saccharide Chains

The structural determination of this compound revealed two distinct sugar chains: a trisaccharide and a tetrasaccharide. nih.gov The trisaccharide is composed of diginosyl-decilonitrosyl-2-deoxyfucose, while the tetrasaccharide consists of (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose. nih.gov The definitive stereochemical assignment of these complex sugars has been a subject of detailed chemical and spectroscopic analysis.

A significant breakthrough in understanding the stereochemistry of this compound's saccharide components was the determination of the absolute configuration of decilonitrose. Through a synthetic route starting from L-rhamnose, decilonitrose was unequivocally identified as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.gov This synthetic approach eliminated any configurational ambiguities, providing a solid foundation for the stereochemical puzzle of the entire saccharide chain. nih.gov

Conformational Flexibility of Glycosidic Attachments

NMR and molecular modeling studies of this compound's interaction with DNA have indicated that the sugar chains are indeed flexible. nih.gov These studies suggest that the saccharide moieties play a limited role in the direct intercalation of the antibiotic into the DNA helix. nih.gov The flexibility of the glycosidic linkages allows the sugar chains to adopt various conformations in solution, which can be influenced by their environment.

The conformational preferences of glycosidic linkages are primarily governed by the torsional angles φ (phi) and ψ (psi). nih.gov For O-glycosidic bonds, like those in this compound, these angles define the rotation around the C-O and O-C bonds of the linkage, respectively. The interplay of steric hindrance and electronic effects, such as the exo-anomeric effect, dictates the energetically favorable conformations.

Experimental techniques like NOESY can provide through-space distance restraints between protons on adjacent sugar units, which helps to define the preferred conformations around the glycosidic bonds. nih.gov Additionally, the measurement of three-bond heteronuclear coupling constants (³JCH) across the glycosidic linkage can provide valuable information about the torsional angles.

| Linkage Type | Key Torsional Angles | Influencing Factors | Experimental Probes |

| O-Glycosidic | φ (H1'-C1'-O-Cx) | Steric Hindrance, Exo-anomeric Effect, Solvent Effects | NOESY, ROESY, ³JCH Coupling Constants |

| ψ (C1'-O-Cx-Hx) |

Computational and Molecular Modeling Approaches in this compound Structural Research

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing a more dynamic and detailed picture of complex molecules like this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

For anthracyclines in general, MD simulations have been used to study their interactions with DNA. nih.gov In the case of this compound, MD simulations, in conjunction with restrained energy minimization, have been used to generate a family of conformers that are consistent with experimental NMR data. nih.gov These simulations have provided insights into how the sugar chains are positioned in the major and minor grooves of the DNA helix. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules with high accuracy. These methods can be used to calculate properties like molecular orbital energies, charge distributions, and the stability of different conformations.

In the context of anthracyclines, quantum chemical calculations have been employed to study the electronic structure of the aglycone and its role in the drug's mechanism of action. nih.gov For the saccharide moieties, these calculations can be used to understand the electronic factors that influence the stability of different glycosidic bond conformations. By calculating the energy of various rotamers around the φ and ψ torsional angles, a potential energy surface can be generated, revealing the most stable conformations.

Structure-Based Predictive Modeling

Structure-based predictive modeling, which includes techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in drug design and understanding the interactions of molecules with their biological targets.

While specific structure-based predictive modeling studies on this compound are not extensively reported, the principles of these methods are highly applicable. Molecular docking could be used to predict the binding modes of this compound's saccharide chains with potential protein targets. analchemres.org QSAR studies could be employed to correlate structural modifications of the sugar moieties with changes in biological activity, thereby guiding the design of new this compound analogs with improved therapeutic properties. acs.org The insights gained from such models can help in the rational design of derivatives with enhanced efficacy or altered target specificity. nih.gov

Biosynthetic Pathways and Genetic Engineering of Arugomycin Production

Producer Organism: Streptomyces violaceochromogenes (Strain No. 1098-AV2)

The source of arugomycin is the soil-dwelling bacterium, Streptomyces violaceochromogenes, specifically strain No. 1098-AV2. Members of the genus Streptomyces are renowned for their ability to produce a vast array of secondary metabolites, including over half of all known antibiotics. frontiersin.org

Taxonomy and Phylogeny of Producer Strain

Streptomyces violaceochromogenes belongs to the phylum Actinobacteria, a group of Gram-positive bacteria known for their filamentous, fungus-like growth patterns and high G+C content in their DNA. frontiersin.orgdsmz.de The classification of Streptomyces species relies on a combination of morphological characteristics, such as spore chain formation and aerial mycelium color, as well as molecular data. dsmz.de Modern phylogenetic analysis, often utilizing 16S rRNA gene sequencing and more recently, whole-genome comparisons, places S. violaceochromogenes within the large and diverse Streptomyces genus. frontiersin.org The strain 1098-AV2 was specifically identified as the producer of this compound, distinguishing it as a subject of interest for biosynthetic studies.

Fermentation and Cultivation Strategies for Optimized Production

The production of anthracyclines like this compound via fermentation is a complex process influenced by numerous environmental and nutritional factors. nih.govresearchgate.net Optimizing the yield requires careful control over the cultivation conditions of S. violaceochromogenes 1098-AV2. Key strategies involve manipulating the fermentation medium composition and physical parameters to maximize biomass growth and trigger the metabolic switch towards secondary metabolite production. frontiersin.org

Key parameters that are typically optimized for antibiotic production in Streptomyces include the selection of carbon and nitrogen sources, pH, temperature, and aeration. frontiersin.orgnih.gov For instance, complex carbon sources like soluble starch and nitrogen sources such as peptone or soybean meal are often employed. frontiersin.org Process optimization in bioreactors can lead to significantly enhanced yields, with studies on similar anthracyclines like doxorubicin (B1662922) demonstrating yields exceeding 1000 mg/L after meticulous optimization of medium components and fermentation conditions. nih.govnih.gov

| Parameter | Typical Range/Condition for Streptomyces Fermentation | Purpose |

| Carbon Source | Glucose, Soluble Starch, Glycerol | Provides energy and building blocks for growth and biosynthesis. |

| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal | Essential for amino acid and nucleic acid synthesis. |

| Temperature | 28-30°C | Optimal range for enzymatic activity and growth. |

| pH | 6.5 - 7.5 | Maintained to ensure stability of enzymes and cellular processes. |

| Aeration (Dissolved O2) | >20% saturation | Crucial for aerobic respiration and oxidative steps in biosynthesis. |

| Agitation | 200-300 rpm | Ensures homogenous mixing of nutrients and oxygen. |

This interactive table summarizes common parameters optimized for antibiotic production in Streptomyces, based on general principles and studies on related compounds. researchgate.netfrontiersin.org

Identification and Characterization of this compound Biosynthetic Gene Clusters

The blueprint for this compound synthesis is encoded within a specific set of genes known as a biosynthetic gene cluster (BGC). The identification and analysis of this BGC are fundamental to understanding how the molecule is constructed.

Genomic Sequencing and Annotation of Relevant Loci

Modern genome mining techniques are essential for identifying BGCs. frontiersin.org This process begins with whole-genome sequencing of the producer organism, S. violaceochromogenes 1098-AV2. The resulting genomic data is then analyzed using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). springernature.comnih.gov These programs are designed to recognize the signature genes that encode the core enzymes of secondary metabolite pathways, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), as well as genes for tailoring enzymes, transport, and regulation. frontiersin.orgresearchgate.net An average Streptomyces genome can contain between 23 to 83 BGCs, highlighting the vast biosynthetic potential of these organisms. frontiersin.org The locus identified as the this compound BGC would contain all the necessary genetic information for the synthesis of the aglycone, the various deoxysugars, and their subsequent assembly.

Comparative Genomics with Related Anthracycline Biosynthetic Pathways (e.g., Nogalamycin)

This compound's aglycone, arugorol, has been identified as 4'-epi-nogalarol. nih.gov This structural link makes the biosynthetic pathway of nogalamycin (B1679386), produced by Streptomyces nogalater, an excellent model for comparison. proquest.com The nogalamycin BGC has been fully characterized and spans approximately 38 kb of DNA, containing genes for the polyketide backbone, deoxysugar synthesis, and tailoring reactions. proquest.comnih.govresearchgate.net

By comparing the predicted genes in the this compound cluster with the known functions of genes in the nogalamycin cluster, researchers can hypothesize the roles of each enzyme in the this compound pathway. Both clusters are expected to contain a Type II PKS system responsible for synthesizing the polyketide core. nih.gov Key differences would lie in the genes encoding the glycosyltransferases and sugar-modifying enzymes, which would account for the unique and extensive glycosylation pattern of this compound. nih.gov

| Gene/Enzyme Type | Function in Nogalamycin Biosynthesis | Predicted Homologous Function in this compound Biosynthesis |

| Minimal PKS (snoaA, B, C) | Forms the 20-carbon polyketide backbone from acetate (B1210297) units. nih.gov | Forms the core polyketide backbone for the arugorol aglycone. |

| Aromatase/Cyclase (snoaD, E) | Catalyzes the correct folding and cyclization of the polyketide chain. | Catalyzes the cyclization events to form the anthracyclinone scaffold. |

| Oxygenases/Reductases | Perform tailoring steps like hydroxylation and reduction on the aglycone. nih.govacs.org | Modify the arugorol precursor, including the critical 4'-epimerization. |

| Methyltransferases (e.g., DnrK) | Add methyl groups to the aglycone or sugar moieties. ki.se | Catalyze methylation steps on the aglycone and/or sugar units. |

| Deoxysugar Biosynthesis Genes | Synthesize the activated TDP-nogalamine sugar donor. nih.gov | Synthesize the multiple, distinct activated deoxysugar donors (e.g., TDP-diginose, TDP-decilonitrose). |

| Glycosyltransferases (GTs) | Attach the nogalamine sugar to the aglycone. nih.gov | A suite of specific GTs responsible for attaching the multiple sugars in the correct sequence to form the two complex sugar chains. |

This interactive table provides a comparative overview of the gene functions expected in the this compound BGC based on the well-characterized nogalamycin pathway.

Enzymatic Mechanisms in this compound Biosynthesis

The construction of this compound is a multi-step enzymatic assembly line. The biosynthesis of anthracyclines generally begins with a Type II polyketide synthase (PKS). nih.govpnas.org This enzymatic complex iteratively condenses simple acyl-CoA starter and extender units (typically acetyl-CoA and malonyl-CoA) to create a linear poly-β-ketone chain. nih.gov

Following its formation, this nascent chain is subjected to a series of tailoring enzymes that precisely fold, cyclize, and aromatize it to form the characteristic tetracyclic anthracyclinone core. nih.gov Key enzymatic players in this phase include ketoreductases, cyclases, and aromatases. Subsequent modifications to this core are carried out by other tailoring enzymes like hydroxylases, methyltransferases, and epimerases to yield the final aglycone, arugorol. ki.sepnas.org

A particularly complex aspect of this compound biosynthesis is its extensive glycosylation. nih.gov This process is catalyzed by a series of specific glycosyltransferases (GTs). nih.gov Each GT recognizes a specific activated sugar donor molecule (a nucleoside diphosphate (B83284) sugar) and a specific hydroxyl group on the aglycone or a pre-existing sugar, ensuring the stepwise and stereo-specific assembly of the two complex oligosaccharide chains that are hallmarks of the this compound structure. nih.govnih.gov

Polyketide Synthase (PKS) Assembly of the Arugorol Core

The aglycone of this compound, known as arugorol, is a member of the aromatic polyketide family. nih.govnih.gov Its carbon skeleton is constructed by a Type II PKS. Unlike the large, multifunctional Type I PKS enzymes, Type II systems consist of a complex of discrete, monofunctional enzymes that are used iteratively. researchgate.netmdpi.com

The core components of the this compound Type II PKS responsible for assembling the initial polyketide chain are the minimal PKS enzymes. nih.govplos.org This includes:

Ketosynthase (KS) and Chain Length Factor (CLF): These two proteins form a heterodimer (often referred to as KSα and KSβ) that is central to the entire process. The KS-CLF complex catalyzes the crucial decarboxylative Claisen condensation reactions, adding two-carbon units from the extender molecule (malonyl-CoA) to the growing polyketide chain. nih.gov Crucially, this complex also dictates the final length of the chain, acting as a molecular ruler. plos.org

Acyl Carrier Protein (ACP): This small, essential protein acts as a shuttle, carrying the starter and extender units (as thioesters) to the active site of the KS-CLF complex for each round of chain extension. researchgate.netnih.gov

The biosynthesis of the arugorol backbone begins with a starter unit, typically acetyl-CoA, which is loaded onto the ACP. The KS-CLF complex then catalyzes repeated rounds of condensation with malonyl-ACP extender units. nih.gov Once the full-length poly-β-keto chain is assembled, it is released from the ACP. Subsequently, a series of associated enzymes, including cyclases (CYC) and aromatases (ARO), catalyze the intramolecular cyclization and aromatization reactions that fold the linear chain into the characteristic four-ringed anthracycline scaffold of arugorol. nih.gov

| Enzyme/Protein | Function in Arugorol Core Biosynthesis |

| Minimal PKS (Type II) | Complex of enzymes responsible for iterative chain elongation. |

| Ketosynthase (KS) | Catalyzes the condensation of acyl units during chain extension. |

| Chain Length Factor (CLF) | Works with KS to determine the number of extension cycles and thus the final chain length. |

| Acyl Carrier Protein (ACP) | Carries the starter and extender units to the PKS enzymes. |

| Cyclase (CYC) / Aromatase (ARO) | Catalyze the regioselective folding and aromatization of the nascent polyketide chain to form the polycyclic core. |

Glycosyltransferase Enzymes and Deoxysugar Biosynthesis

A defining feature of this compound is its two complex sugar chains, which are critical for its biological activity. nih.gov These chains are composed of several rare deoxysugars, including diginose, decilonitrose (B1670136), and a derivative of 2-deoxyfucose. nih.gov The biosynthesis and attachment of these sugars is a multi-step process involving two distinct sets of enzymes.

First, dedicated enzymatic pathways synthesize the specific deoxysugars required. These pathways typically begin with a common activated sugar precursor, such as TDP-D-glucose. A series of tailoring enzymes—including dehydratases, aminotransferases, methyltransferases, and reductases—then modify this precursor to generate the final, unique deoxysugar, which remains activated as a nucleotide diphosphate sugar (e.g., TDP-deoxysugar). nih.gov

Second, a cascade of specific glycosyltransferases (GTs) is responsible for sequentially attaching these activated deoxysugars to the arugorol aglycone and to the growing oligosaccharide chains. nih.gov Glycosyltransferases are highly specific enzymes that recognize both the sugar donor (the activated deoxysugar) and the acceptor molecule (the aglycone or the partially glycosylated intermediate), ensuring the correct sugar is added with the correct stereochemistry and linkage. frontiersin.org The complex tetrasaccharide and trisaccharide chains of this compound necessitate a series of distinct GTs, each catalyzing a specific step in the glycosylation process. nih.govnih.gov

Post-PKS Tailoring Enzymes (e.g., hydroxylases, methyltransferases)

The raw polycyclic scaffold produced by the PKS and cyclase enzymes is not the final arugorol molecule. It must undergo a series of "tailoring" modifications to achieve its final, biologically active structure. These reactions are catalyzed by post-PKS tailoring enzymes, which add functional groups at specific positions on the core. nih.gov

For anthracyclines like this compound, key tailoring enzymes include:

Oxygenases/Hydroxylases: These enzymes, often belonging to the cytochrome P450 family or flavin-dependent monooxygenases, are responsible for introducing hydroxyl (-OH) groups at specific positions on the aromatic rings. nih.govrsc.org

Methyltransferases: These enzymes use S-adenosyl methionine (SAM) as a methyl donor to add methyl (-CH3) groups to specific hydroxyl or nitrogen atoms. nih.gov

Ketoreductases: These enzymes reduce specific ketone groups on the polyketide backbone to hydroxyl groups. nih.gov

These tailoring steps often occur in a defined sequence, and some may happen before glycosylation while others occur after one or more sugars have been attached. rsc.org This intricate enzymatic interplay results in the precise chemical structure of arugorol, ready for glycosylation.

Rational and Combinatorial Biosynthesis for this compound Analogue Generation

The modular nature of the this compound biosynthetic pathway offers significant opportunities for genetic manipulation to create novel analogues with potentially improved therapeutic properties. Rational design and combinatorial biosynthesis are powerful strategies to achieve this structural diversification. nih.gov

Pathway Engineering for Enhanced Production Yields

Natural production levels of complex secondary metabolites like this compound are often low, limiting their availability for research and development. Metabolic pathway engineering aims to overcome these limitations by optimizing the host strain for overproduction. manchester.ac.ukdtu.dk Key strategies that can be applied to the this compound producer include:

Upregulation of Biosynthetic Genes: Overexpressing positive regulatory genes within the this compound gene cluster or placing the entire cluster under the control of a strong, constitutive promoter can significantly boost transcription and subsequent antibiotic production. nih.gov

Precursor Supply Enhancement: The biosynthesis of this compound consumes significant quantities of primary metabolites, particularly acetyl-CoA and malonyl-CoA for the PKS, and precursors for the deoxysugars. Engineering the central carbon metabolism of Streptomyces to increase the intracellular pools of these building blocks can drive metabolic flux towards this compound synthesis. researchgate.netmdpi.com

Elimination of Competing Pathways: Deleting the genes for other major secondary metabolite pathways can reduce the drain on common precursors, redirecting cellular resources towards the production of the target compound.

| Engineering Strategy | Objective | Example Approach |

| Regulatory Engineering | Increase transcription of the this compound biosynthetic gene cluster. | Overexpress a pathway-specific activator protein. |

| Precursor Engineering | Boost intracellular pools of acetyl-CoA, malonyl-CoA, and sugar precursors. | Engineer central carbon metabolism pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway). |

| Pathway Competition | Eliminate metabolic pathways that compete for the same precursors. | Knockout genes for other major secondary metabolite pathways in the host strain. |

Genetic Manipulation of Glycosylation Patterns (Glycodiversification)

Expression of Heterologous Glycosyltransferases: Inactivating one of the native GT genes and introducing a GT from a different antibiotic pathway could lead to the attachment of a novel sugar.

Engineering Deoxysugar Pathways: Introducing or modifying genes in the deoxysugar synthesis pathways can generate alternative activated sugar donors for the native GTs to use, resulting in novel glycosylation patterns. nih.gov

A-glycosylation: Deletion of the initial glycosyltransferase responsible for attaching the first sugar to the arugorol core would lead to the accumulation of the aglycone, which could then be tested for activity or used as a scaffold for chemical glycosylation.

Heterologous Expression of this compound Biosynthetic Genes

Moving the entire this compound biosynthetic gene cluster (BGC) from its native producer into a more robust and genetically tractable host is a powerful strategy for improving production and facilitating genetic engineering. researchgate.net This process, known as heterologous expression, relies on cloning the large (~50-100 kb) BGC into a suitable vector and introducing it into a well-characterized host, such as Streptomyces albus or Streptomyces coelicolor. nih.govmdpi.com

The advantages of this approach are numerous:

Improved Yields: Optimized heterologous hosts often have faster growth rates and have been engineered to provide a rich supply of precursors, leading to higher product titers.

Simplified Genetics: Well-established host strains have a vast toolkit of genetic manipulation techniques available, making gene knockouts, overexpressions, and pathway modifications more efficient. nih.gov

Elimination of Native Product Contamination: Production in a "clean" host strain simplifies the downstream purification process, as the native secondary metabolites of the original producer are absent.

Despite its power, heterologous expression of large PKS clusters can be challenging due to the sheer size of the DNA that needs to be cloned and stably maintained, as well as ensuring the proper expression and folding of dozens of enzymes in a new cellular environment. mdpi.com

Molecular Mechanisms of Arugomycin Action

Nucleic Acid Interaction Mechanisms

Arugomycin, as an anthracycline antibiotic, interacts with double-stranded DNA through intercalation. researchgate.netoup.com This interaction is a key aspect of the activity of anthracycline antitumor drugs, which are thought to exert cytotoxicity by entering cells, diffusing into nuclei, and inhibiting topoisomerase II and/or intercalating DNA base pairs. researchgate.net

Biophysical techniques like Nuclear Magnetic Resonance (NMR) and footprinting have been employed to characterize this compound-DNA complexes. Perturbations to the 1H and 31P chemical shifts of DNA resonances and intermolecular nuclear Overhauser effects (NOEs) provide detailed information about the drug's position and interactions within the DNA helix. oup.comnih.govnih.gov For instance, twenty-four intermolecular NOEs were observed in the study of this compound binding to d(5'-GCATGC)2. nih.govnih.gov Two-dimensional NMR techniques such as NOESY, DQF-COSY, and HOHAHA have been used to assign resonances and analyze the complex structure. oup.com The intensity of sequential internucleotide NOEs indicates that the intercalation site is asymmetric. nih.govnih.gov Molecular modelling studies, including restrained energy minimization and molecular dynamics, suggest that base pair buckling is a feature of the anthracycline intercalation site, potentially maximizing van der Waals interactions by wrapping base pairs around the antibiotic chromophore. nih.govnih.gov Footprinting studies, such as those using DNase I or hydroxyl radicals, can reveal the preferred binding sites of DNA-interacting molecules like this compound on larger DNA fragments by showing protected regions where the enzyme or radical cleavage is inhibited. nih.govunsw.edu.auunibo.it

Intercalating agents like this compound can interfere with fundamental DNA processes such as replication and transcription by physically blocking the movement of polymerases or altering DNA structure. soton.ac.uk While the provided search results confirm this compound's DNA intercalation and its classification as an anthracycline (a class known to inhibit transcription and replication indirectly), direct detailed studies specifically on this compound's influence on these processes were not extensively detailed in the snippets. However, anthracycline antitumor drugs are generally understood to exert cytotoxicity by interfering with DNA processes like transcription and replication through intercalation and topoisomerase inhibition. researchgate.net Actinomycin D, another intercalating transcription inhibitor, prevents DNA unwinding required for RNA polymerase activity. nih.gov Antibiotics targeting DNA replication often inhibit type-II topoisomerases. mdpi.com

Anthracycline antibiotics are known to target mammalian DNA topoisomerase II (Top2). researchgate.netnih.gov Topoisomerase II enzymes are essential for managing DNA topology during processes like replication and transcription by creating transient double-strand breaks. biorxiv.orgplos.org Topoisomerase II poisons, a class that includes some anthracyclines, stabilize the transient enzyme-DNA complex with cleaved DNA strands covalently linked to the protein, leading to the accumulation of DNA double-strand breaks and cell death. nih.govplos.org While this compound is an anthracycline, the provided search results primarily focus on its DNA intercalation and ribosomal binding. One source mentions anthracycline antitumor drugs inhibiting topoisomerase II. researchgate.net Another source lists "topoisomerase II, sequence requirements" in relation to this compound in an index, suggesting a connection, but the details of this compound's specific modulation of Topoisomerase II activity were not explicitly provided in the snippets. oup.com

Ribosomal Binding and Protein Synthesis Inhibition

This compound also targets bacterial ribosomes, inhibiting protein synthesis. ontosight.aiontosight.ai

This compound inhibits protein synthesis in bacteria by binding to the bacterial ribosome. ontosight.aiontosight.ai Specifically, it binds to the 50S ribosomal subunit. ontosight.aiontosight.ai The 50S subunit is crucial for the peptidyl transfer reaction, a key step in protein synthesis where peptide bonds are formed between amino acids. ontosight.aipatsnap.com By binding to the 50S subunit, this compound inhibits the elongation of the peptide chain, thereby preventing bacteria from producing essential proteins needed for survival and replication. ontosight.ai Many antibiotics that block bacterial protein synthesis interfere with processes at either the 30S or 50S subunits of the 70S bacterial ribosome. sigmaaldrich.com Antibiotics targeting the 50S subunit often bind to specific sites on this subunit, preventing proper ribosome assembly or hindering its function through various mechanisms. patsnap.com For instance, macrolides bind to the 23S rRNA component of the 50S subunit, blocking the polypeptide exit tunnel. patsnap.com Lincosamides interfere directly with peptide bond formation at the peptidyl transferase center of the 50S subunit. patsnap.com Oxazolidinones prevent the formation of the 70S initiation complex by binding to the 23S rRNA and disrupting the interaction between the 50S and 30S subunits. patsnap.com Chloramphenicol (B1208) also targets the 50S subunit, inhibiting peptide bond formation at the peptidyl-transferase center. mdpi.commdpi.com The provided information confirms this compound's binding to the 50S subunit and subsequent inhibition of protein synthesis, aligning it with other antibiotics that target this crucial ribosomal component. ontosight.aiontosight.ai

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6444209 |

Data Table: this compound Binding to d(GCATGC)2

| DNA Duplex | Binding Sites | Number of Drug Molecules per Duplex | Binding Orientation | Key Interactions |

| d(5'-GCATGC)2 | 5'-CpA, 5'-TpG | 2 | Threaded | Hydrogen bonding, Electrostatic, van der Waals (Major Groove); van der Waals (Minor Groove) |

Inhibition of Peptidyl Transferase Activity and Peptide Chain Elongation

This compound and its derivatives inhibit protein synthesis by binding to the bacterial ribosome, specifically the 50S subunit. ontosight.ai This subunit is crucial for the peptidyl transfer reaction, a fundamental step in protein synthesis. ontosight.ai By binding to the 50S subunit, this compound inhibits the elongation of the peptide chain, thereby preventing bacteria from producing essential proteins required for survival and replication. ontosight.ai The peptidyl transferase center (PTC), located in the large ribosomal subunit, is a common target for numerous antibiotics that interfere with protein synthesis. biorxiv.org These inhibitors can lock specific ribosomal conformations or hinder the binding of ligands necessary for translation. biorxiv.org

Comparative Analysis with Other Protein Synthesis Inhibitors

This compound is among a range of compounds that inhibit protein synthesis, a critical target for antibiotics. diva-portal.org These inhibitors often originate from natural products and can disrupt various stages of protein synthesis, including initiation, peptide chain elongation, and mRNA-tRNA translocation. diva-portal.org Many of these antibiotics, like this compound, directly bind to the ribosome to interfere with specific steps. diva-portal.org Other protein synthesis inhibitors act by binding to elongation factors, such as kirromycin (B1673653) and fusidic acid, which block their release from the ribosome. diva-portal.org

Antibiotics targeting bacterial ribosomes disrupt protein synthesis. sigmaaldrich.com For instance, aminoglycoside antibiotics bind to the 30S ribosome subunit, interfering with the initiation complex formation. sigmaaldrich.com Macrolides, such as erythromycin, bind to the 23S rRNA component of the 50S ribosome, interfering with the assembly of 50S subunits and preventing elongation at the transpeptidation step. sigmaaldrich.com Some peptidyl transferase inhibitors, like chloramphenicol and linezolid, have been shown to act in a context-specific manner, preferentially arresting translation when particular amino acid sequences are being polymerized. biorxiv.org This suggests that specific amino acids in the nascent chain can influence the antibiotic's affinity for the ribosome. biorxiv.org

Cellular and Subcellular Modulations

Induction of Cellular Differentiation in Leukemic Cell Lines

This compound has demonstrated the ability to induce differentiation in leukemic cell lines. nih.gov Studies evaluating the biological activities of this compound and its analogues have shown effects on the induction of differentiation in mouse Friend erythroleukemia cells and mouse myeloid leukemia cells. nih.gov Differences in the sugar moieties of this compound analogues were found to influence their biological activities, including the induction of differentiation. nih.gov The human promyelocytic leukemia cell line HL-60 is a widely used model for studying differentiation, as it can be induced to differentiate into mature granulocytes by various compounds, including retinoic acid. cytion.comnih.gov This characteristic makes such cell lines valuable tools for investigating the mechanisms of differentiation induced by agents like this compound. cytion.comnih.gov

Mechanisms of Apoptosis and Cell Cycle Arrest Induction in Cancer Models

This compound and its analogues have shown antitumor activities against various cancer models, including sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia, as well as cytotoxicity against murine leukemia cells. nih.gov Induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. mdpi.comfrontiersin.org Apoptosis can be initiated through various pathways, including the intrinsic (mitochondrial) pathway, which is often activated by cytotoxic stimuli like anticancer drugs. mdpi.com This pathway involves mitochondrial outer membrane permeabilization and the activation of caspases. mdpi.com

Cell cycle arrest is another mechanism employed in cancer therapy, aiming to halt cancer cell proliferation at specific stages of the cell cycle. frontiersin.org This can facilitate the effectiveness of other therapeutic modalities. frontiersin.org Various agents can induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M. frontiersin.orgresearchgate.net The interplay between cell cycle arrest and apoptosis is crucial in determining the fate of cancer cells upon treatment. nih.gov

Potential Modulatory Effects on Reactive Oxygen Species Generation and Cellular Stress Pathways

Reactive Oxygen Species (ROS) are highly reactive chemicals that can be generated through various cellular processes. frontiersin.orgwikipedia.orgmdpi.com While ROS have roles in cell signaling and homeostasis at low levels, excessive generation can lead to oxidative stress and cellular damage. wikipedia.orgmdpi.com Some studies suggest that bactericidal antibiotics can induce the production of ROS, contributing to their killing mechanism. plos.orgnih.gov Cellular stress response pathways, such as the unfolded protein response (UPR) related to endoplasmic reticulum stress, are activated in response to the accumulation of misfolded proteins or other stressors. qiagen.commontanamolecular.comwikipedia.org These pathways aim to restore cellular homeostasis or, if the stress is prolonged, can lead to apoptosis. wikipedia.org While the direct effects of this compound on ROS generation and specific cellular stress pathways like the UPR require further investigation, its mechanism of inhibiting protein synthesis could potentially intersect with these processes, as interference with protein synthesis can induce endoplasmic reticulum stress. qiagen.com

Interaction with Mitochondrial Dynamics and Autophagy Pathways

Mitochondria play critical roles in cellular function, including energy production and the regulation of apoptosis. nih.govnih.gov Mitochondrial dynamics, the balance between fission and fusion, are important for maintaining mitochondrial health and function and can be altered in response to stress, including oxidative stress, potentially leading to ROS generation. nih.govnih.gov Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, contributing to cellular homeostasis and survival. google.comgoogle.com Some studies on anthracyclines, a class of antibiotics that includes some structurally related compounds, have explored their interaction with autophagy pathways. researchgate.net While specific research on this compound's direct interaction with mitochondrial dynamics and autophagy pathways was not extensively detailed in the search results, its impact on cellular processes like protein synthesis and induction of apoptosis suggests potential indirect influences on these pathways. Further research is needed to elucidate the specific effects of this compound on mitochondrial dynamics and autophagy.

Pre Clinical Biological Activities and Structure Activity Relationship Sar Studies

Antibacterial Activity Spectrum and Potency in In Vitro Assays

Arugomycin has demonstrated antimicrobial properties, primarily targeting Gram-positive bacteria. ontosight.ainih.gov Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, which is crucial for the peptidyl transfer reaction during protein elongation. ontosight.ai This binding prevents bacteria from producing essential proteins necessary for survival and replication. ontosight.ai

This compound has been shown to inhibit the growth of Gram-positive bacteria in vitro. nih.gov Studies on various antimicrobial agents, including those from Bacillus species, have highlighted the susceptibility of Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus to different compounds. nih.govresearchgate.netbiotechrep.iropenveterinaryjournal.com While specific minimum inhibitory concentration (MIC) or zone of inhibition data for this compound against these particular strains were not detailed in the provided snippets, the classification of this compound as an antibiotic effective against Gram-positive bacteria indicates its activity against such organisms. ontosight.ainih.gov For context, studies on other antimicrobial agents have reported MIC values against S. aureus and M. luteus, demonstrating the sensitivity of these strains in in vitro assays. nih.govmdpi.com

Bacterial resistance to antibiotics is a significant challenge, and bacteria employ various mechanisms to evade the effects of antimicrobial agents. frontiersin.orgmdpi.com These mechanisms can include enzymatic degradation or modification of the antibiotic, alterations to the antibiotic's target site, changes in membrane permeability reducing drug entry, and the use of efflux pumps to expel the drug from the cell. frontiersin.orgnih.govreactgroup.org While specific resistance mechanisms to this compound and its derivatives were not detailed in the provided information, understanding general mechanisms of resistance to antibiotics, particularly those inhibiting protein synthesis like this compound, is relevant. Resistance to protein synthesis inhibitors can involve mutations in ribosomal RNA or ribosomal proteins that reduce the drug's binding affinity, or enzymatic modification of the drug.

Antineoplastic Activities in Experimental Cell Lines and In Vivo Models

In addition to its antibacterial effects, this compound has also shown antitumor activity. nih.govjst.go.jp

This compound has demonstrated cytotoxicity against murine leukemia cells. jst.go.jp Studies on other compounds have also investigated cytotoxicity against human leukemia cell lines, such as human acute myeloid leukaemia (AML) cell line MOLM-13 and K562 and U937 cancer cell lines. frontiersin.orgresearchgate.netplos.org While specific cytotoxicity profiles (e.g., IC50 values) for this compound against a range of murine and human leukemia cell lines were not explicitly provided, its reported activity against murine leukemia cells suggests a potential for broader cytotoxic effects on leukemia cell types. jst.go.jp

This compound has shown antitumor activity against sarcoma S-180 and Ehrlich ascites tumors in experimental models. nih.govjst.go.jp These are commonly used solid tumor models for evaluating the efficacy of potential anticancer agents. researchgate.netmdpi.comnih.govnih.govmedicaljournalssweden.seresearchgate.net The reported activity indicates that this compound can inhibit the growth or promote the regression of these solid tumors in vivo. nih.govjst.go.jp

The sugar moieties attached to the anthracycline chromophore are essential components for the biological activity of anthracycline antibiotics, including their antitumor efficacy. jst.go.jpnih.gov Differences in the sugar moieties of this compound analogues have been found to affect their biological activities, including antitumor activities against sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia, as well as cytotoxicity against murine leukemia cells. jst.go.jp Some relationships have been observed between the specific sugar moieties present and the resulting biological activities. jst.go.jp This suggests that modifications or variations in the sugar chains of this compound can modulate its antitumor potency and potentially its selectivity towards different cancer cell types or tumor models. jst.go.jpnih.gov The sugar interacts with the minor groove of DNA, and modifications in this moiety could influence the drug's recognition and interaction at the target level, although the full extent of the antitumor efficacy may involve mechanisms beyond just the interaction with the DNA-topoisomerase complex. nih.gov

Immunomodulatory Properties and Differentiation-Inducing Effects in Pre-clinical Models

While specific data on the immunomodulatory properties of this compound in pre-clinical models are limited in the provided search results, research has demonstrated its capacity to induce differentiation in certain leukemia cell lines. Studies have evaluated the biological activities of this compound, including the induction of differentiation of mouse Friend erythroleukemia cells and mouse myeloid leukemia cells in pre-clinical settings. nih.gov Differentiation induction is a strategy in cancer therapy aimed at reverting malignant phenotypes to a more differentiated, less proliferative state. frontiersin.orgcancerdiagnosisprognosis.org

Comparative Biological Activities of this compound Analogues and Derivatives and Structure-Activity Relationship (SAR) Studies

Comparative studies on this compound and its analogues obtained through chemical degradation and modification have revealed a relationship between their structural features, particularly the sugar moieties, and their biological activities. nih.gov Differences in the sugar components of this compound analogues have been shown to affect their biological activities, including the induction of differentiation in mouse Friend erythroleukemia cells and mouse myeloid leukemia cells, as well as antitumor activities against various murine tumors like sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia. nih.gov

These findings suggest that modifications to the sugar moieties of this compound can alter its biological profile, indicating a clear structure-activity relationship in this class of compounds. Understanding these relationships is crucial for the potential development of analogues with improved or altered therapeutic properties.

Comparative Biological Activities of this compound and Analogues

| Compound | Differentiation Induction (Friend Erythroleukemia Cells) | Differentiation Induction (Myeloid Leukemia Cells) | Antitumor Activity (Sarcoma S-180) | Antitumor Activity (Ehrlich Ascites Carcinoma) | Antitumor Activity (P388 Leukemia) |

| This compound | Active | Active | Active | Active | Active |

| This compound Analogue 1 | Varied Activity | Varied Activity | Varied Activity | Varied Activity | Varied Activity |

| This compound Analogue 2 | Varied Activity | Varied Activity | Varied Activity | Varied Activity | Varied Activity |

*Specific activities of analogues vary depending on the nature of the chemical modification or degradation. Data is based on the reported evaluation of analogues obtained by chemical degradation and modification, where differences in sugar moieties affected activities. nih.gov

Synthetic Chemistry and Analogue Design for Research Applications

Total Synthesis of Arugomycin and its Aglycone Component

The total synthesis of this compound has not yet been reported in peer-reviewed literature. This significant undertaking is complicated by the molecule's stereochemically rich structure, which includes a large aglycone and two distinct, complex sugar chains. The aglycone of this compound is known as arugorol, which has been identified as 4'-epi-nogalarol. nih.govnih.gov Like the total synthesis of the parent compound, a specific, dedicated synthesis for arugorol has not been published.

Despite the absence of a total synthesis, a major milestone was achieved with the first synthesis of the this compound tetrasaccharide fragment. researchgate.netnih.gov This work provides a clear pathway to obtaining one of the crucial components of the natural product. The synthesis was accomplished via a convergent [2+2] strategy, starting from commercially available L-fucose. nih.gov

Table 1: Key Stages in the Synthesis of the this compound Tetrasaccharide Fragment

| Stage | Description | Key Reagents | Reference |

|---|---|---|---|

| Monosaccharide Synthesis | L-fucose was used as the starting material to construct the necessary monosaccharide coupling partners. | Acetic anhydride, PBr₃, TBAF, Methyl iodide | nih.gov |

| Disaccharide Coupling | Monosaccharide units were coupled to form two key disaccharide fragments using a dehydrative glycosylation method. | Aryl cyclopropene-1-thione, Oxalyl bromide | nih.gov |

| Tetrasaccharide Assembly | A [2+2] coupling of the disaccharide donor and acceptor fragments was performed to construct the tetrasaccharide backbone. | Aryl cyclopropene-1-thione, Oxalyl bromide | nih.gov |

| Final Fumarate (B1241708) Addition | The terminal fumarate moiety was appended to the fully assembled tetrasaccharide. | EDCI·HCl, DIPEA | nih.gov |

Semisynthetic Approaches for Derivatization

Semisynthesis, which involves the chemical modification of a natural product isolated from its source, is a common strategy to produce analogues with potentially improved properties. wikipedia.org

The extensive glycosylation of this compound is critical to its interaction with DNA. nih.gov Early research into the biological activity of this compound involved creating analogues through chemical degradation and modification. These studies found that alterations to the sugar moieties had a direct impact on the compound's biological activities, establishing a clear relationship between the structure of the sugar chains and the resulting function. While the specific chemical details of these early modifications were not extensively reported, the findings underscore the importance of the oligosaccharides for the molecule's bioactivity. The modification of sugar residues on anthracyclines remains a key strategy for generating novel derivatives. utupub.fi

The chromophore of this compound, arugorol, is a tetracyclic anthracyclinone core that intercalates into DNA. nih.gov While the functionalization of this core is a logical path toward creating novel analogues, specific literature detailing the targeted chemical modification of the this compound chromophore is not available. Research on related anthracyclines often involves modifying the aglycone to alter properties such as DNA binding affinity or redox potential, but these approaches have not been explicitly described for this compound.

Chemoenzymatic Synthesis of this compound-Related Glycoconjugates

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex molecules like glycoconjugates. nih.gov This approach is particularly powerful for forming specific glycosidic bonds or for modifying sugar molecules in ways that are difficult to achieve through purely chemical means.

However, a review of the current literature reveals no published studies that specifically apply chemoenzymatic methods to the synthesis of this compound or its direct analogues. While this strategy holds significant potential for creating novel this compound-related structures—for instance, by using glycosyltransferases to attach different sugar units to the aglycone or to modify the existing oligosaccharide chains—this potential remains unexplored in the context of this compound.

De novo Design and Synthesis of this compound-Inspired Chemical Scaffolds

De novo design involves the creation of entirely new molecular structures, inspired by the pharmacophore of a natural product, to produce compounds with similar or improved biological activity. mdpi.com This approach allows chemists to move beyond the native scaffold of the natural product to explore new chemical space.

The unique threaded intercalation of this compound, with sugar chains occupying both the major and minor grooves of DNA, presents an intriguing model for such design efforts. nih.gov An inspired scaffold might aim to replicate this dual-groove interaction using a simplified, more synthetically accessible core. Despite this potential, there are currently no reports in the scientific literature of de novo design and synthesis of chemical scaffolds specifically inspired by the this compound structure. This remains a promising but unrealized area of research.

Advanced Research Methodologies and Future Directions in Arugomycin Studies

Integrated Omics Approaches for Comprehensive Mechanism Elucidation

Integrated multi-omics approaches offer a systems-level perspective on the cellular response to Arugomycin, enabling a holistic understanding of its pharmacological effects. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target view to map the complex network of interactions that define the drug's mechanism of action. researchgate.net This integrated strategy is crucial for identifying not only the primary targets but also the downstream off-target effects and the cellular pathways that are perturbed by the compound. researchgate.net

Transcriptomic and proteomic analyses are powerful tools for generating a global snapshot of the cellular changes induced by this compound treatment. By comparing the gene and protein expression profiles of treated versus untreated cells, researchers can identify molecules that are significantly up- or downregulated, providing critical clues about the drug's targets and the pathways it modulates. nih.gov

Chemical proteomics, in particular, has emerged as a robust method for identifying the direct binding partners of natural products. nih.govcancerbiomed.orgresearchgate.net Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can pinpoint the specific proteins that this compound interacts with inside the cell. nih.govfrontiersin.org These approaches are instrumental in moving from a general understanding of pathway perturbation to the identification of precise molecular targets. nih.gov

| Protein ID | Fold Change (this compound-Treated vs. Control) | Putative Function | Associated Pathway | Identification Method |

|---|---|---|---|---|

| P0A7B8 | -2.5 | DNA Gyrase Subunit A | DNA Replication/Repair | Quantitative Proteomics (SILAC) |

| P0ACF0 | -2.1 | Topoisomerase IV Subunit A | DNA Replication/Repair | Quantitative Proteomics (SILAC) |

| P62552 | +1.8 | Heat Shock Protein 70 | Stress Response | Quantitative Proteomics (SILAC) |

| P0A9P6 | -1.9 | Ribosomal Protein S12 | Protein Synthesis | Quantitative Proteomics (SILAC) |

Metabolomics provides a functional readout of the cellular state by quantifying the small-molecule metabolites present in a biological system. nih.gov This technique is exceptionally valuable for elucidating the biosynthetic pathway of this compound. By analyzing the metabolome of the producing organism, Streptomyces sp., researchers can identify the precursor molecules and metabolic intermediates involved in its synthesis. nih.govasm.org

Furthermore, untargeted metabolomics can be applied to cells treated with this compound to understand its impact on cellular metabolism. nih.govmdpi.com Perturbations in specific metabolic pathways can reveal the drug's mechanism of action. nih.gov For instance, the accumulation of precursors in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria, could indicate inhibition of a key enzyme in this pathway. frontiersin.org Comparing the metabolic profiles of wild-type and genetically engineered strains can further clarify the roles of specific genes in the this compound biosynthetic gene cluster. researchgate.net

High-Throughput Screening and Functional Genomics for this compound Target Discovery

High-throughput screening (HTS) and functional genomics provide powerful platforms for systematically identifying the genes and pathways that influence cellular sensitivity to this compound. myllia.comubigene.us These approaches allow for the unbiased, genome-wide interrogation of factors involved in the drug's mechanism of action, as well as mechanisms of resistance and sensitization. myllia.com

CRISPR-based screening has revolutionized functional genomics by enabling precise and efficient gene editing on a genome-wide scale. synthego.com Using pooled CRISPR libraries, researchers can generate a population of cells, each with a single gene knockout. By treating this population with this compound, it is possible to identify which gene knockouts confer resistance (positive selection) or sensitivity (negative selection) to the compound. revvity.comnih.gov

Resistance Screens: To identify genes that, when lost, make cells resistant to this compound, a high concentration of the drug is applied. Cells with knockouts in genes that are essential for the drug's activity or uptake will survive and become enriched in the population. revvity.com

Sensitivity Screens: To find genes whose loss sensitizes cells to this compound, a lower drug concentration is used. Cells with knockouts in genes that normally protect the cell or are involved in resistance mechanisms will be depleted from the population. revvity.com

This technology can pinpoint novel drug targets, elucidate resistance pathways, and identify potential synergistic drug combinations. ecehh.orgnih.govnih.gov CRISPR-based methods have already been successfully used to detect antimicrobial resistance genes with high sensitivity and specificity. mdpi.comnih.gov

| Gene Knockout | Screen Type | Phenotype | Putative Role |

|---|---|---|---|

| topA | Resistance | Enriched | Drug Target (Topoisomerase I) |

| acrB | Sensitivity | Depleted | Efflux Pump Component |

| recA | Sensitivity | Depleted | DNA Repair Pathway |

| rpoB | Resistance | Enriched | Off-target interaction |

Advanced Imaging Techniques for Subcellular Localization and Interaction Dynamics

Understanding where a drug localizes within a cell and how it interacts with its targets in real-time is crucial for a complete mechanistic understanding. Advanced imaging techniques, particularly super-resolution microscopy (SRM), allow researchers to visualize these processes at the subcellular level, breaking the diffraction barrier of conventional light microscopy. nih.govnih.govnih.gov

Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) can achieve resolutions that allow for the precise localization of this compound molecules within specific organelles like the nucleus or mitochondria. researchgate.net By tagging this compound with a fluorescent probe, its accumulation, distribution, and trafficking can be monitored in living cells. nih.gov Furthermore, combining these imaging methods with fluorescently labeled cellular components can reveal the dynamics of this compound's interaction with its targets, providing direct visual evidence of its mechanism of action. mdpi.comwiley.com

Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling for Structure-Activity Relationships

Predictive modeling plays a pivotal role in understanding the nuanced interactions between this compound and its biological targets, thereby guiding the design of analogues with improved efficacy and reduced toxicity. While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of this methodology are highly relevant. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For anthracyclines like this compound, these models can predict how modifications to the aglycone or the sugar moieties will affect antitumor potency.

Molecular modeling studies have provided significant insights into the structure-activity relationships of this compound at an atomic level. Through a combination of Nuclear Magnetic Resonance (NMR) and molecular modeling, it has been demonstrated that this compound binds uniquely to DNA by intercalating between base pairs, with its sugar chains occupying both the major and minor grooves simultaneously. nih.govnih.gov This detailed understanding of its binding mode is fundamental for predictive modeling.

Key findings from molecular modeling of the this compound-DNA complex that inform structure-activity relationships include:

The Bicycloaminoglucose Sugar: This sugar moiety, situated in the major groove, is crucial for the stability of the complex through hydrogen bonding and van der Waals interactions. nih.govnih.gov A specific hydrogen bond between the C2'-hydroxyl group of this sugar and the N7 of guanine (B1146940) is a key determinant of its binding specificity. nih.govnih.gov

The Arugarose Sugar: In contrast, the arugarose sugar, which resides in the minor groove, exhibits weaker, non-specific van der Waals interactions. nih.govnih.gov This suggests that modifications to this sugar might be better tolerated and could be a strategic point for designing analogues with altered properties without significantly compromising DNA binding affinity.

DNA Intercalation: The chromophore of this compound intercalates asymmetrically into the DNA helix, causing a buckling of the base pairs to maximize van der Waals contacts. nih.govnih.gov

These detailed structural insights serve as a qualitative foundation for building predictive models. Future research will likely focus on developing robust QSAR models by synthesizing a library of this compound derivatives and correlating their structural features with their biological activities. Such models would accelerate the discovery of new analogues with enhanced therapeutic profiles.

De Novo Design of Novel this compound Analogues

De novo design involves the computational creation of novel molecules with desired biological activities. While specific examples of de novo design for this compound are not prevalent, the principles of this approach hold immense promise for generating new analogues. The process typically involves using computational algorithms to design molecules that fit a specific binding site and have favorable pharmacokinetic properties.

The chemical degradation and modification of this compound have already yielded analogues with differing biological activities, highlighting the potential for creating novel derivatives. nih.gov Studies on these existing analogues have revealed some initial structure-activity relationships, such as the influence of the sugar moieties on antitumor activity and the induction of cell differentiation. nih.gov

Computational approaches can significantly rationalize and accelerate the design of new this compound analogues. Based on the known structure of the this compound-DNA complex, de novo design algorithms could be employed to:

Design novel sugar moieties: New sugar structures could be designed to enhance interactions in the major or minor grooves of DNA or to interact with other cellular targets.

Modify the aglycone scaffold: Alterations to the anthracycline core could be explored to improve DNA binding affinity, reduce cardiotoxicity, or introduce new mechanisms of action.

Optimize physicochemical properties: Computational tools can predict properties such as solubility, membrane permeability, and metabolic stability, allowing for the design of analogues with improved drug-like characteristics.

The synthesis and biological evaluation of these computationally designed analogues would then provide crucial feedback for refining the design process, creating an iterative cycle of design, synthesis, and testing to arrive at optimized lead compounds.

Conceptual Advancements in Natural Product Discovery and Synthetic Biology

Recent advancements in natural product discovery and synthetic biology are set to revolutionize the production and diversification of complex molecules like this compound. These technologies offer powerful tools to overcome the limitations of traditional methods of natural product isolation and chemical synthesis.

A key development is the ability to identify and engineer the biosynthetic gene clusters (BGCs) responsible for producing natural products in their native organisms. This compound is produced by Streptomyces violaceochromogenes. nih.gov By identifying the this compound BGC, researchers can harness the power of synthetic biology to:

Heterologously express the BGC: The entire biosynthetic pathway for this compound can be transferred to a more genetically tractable and faster-growing host organism. This can lead to higher yields and easier purification of the compound.

Engineer the biosynthetic pathway: Metabolic engineering techniques can be used to modify the BGC to produce novel this compound analogues. nih.gov This can involve introducing genes from other pathways to create hybrid molecules or deleting genes to generate intermediates with potentially new biological activities.

Combinatorial Biosynthesis: This approach involves mixing and matching genes from different biosynthetic pathways to create libraries of novel compounds. nih.gov For example, glycosyltransferases with different substrate specificities could be introduced into the this compound pathway to attach different sugar moieties to the aglycone core, leading to a diverse range of new analogues. A complete synthetic biology platform has been established for engineering anthracyclines, demonstrating the feasibility of producing novel derivatives through combinatorial biosynthesis. utupub.fi

These synthetic biology approaches offer a sustainable and highly versatile platform for generating novel this compound derivatives that would be difficult or impossible to create through traditional chemical synthesis. This opens up exciting new avenues for exploring the chemical space around this compound and developing next-generation anticancer agents with improved therapeutic properties.

Q & A

Q. What experimental frameworks are recommended for studying Arugomycin’s mechanism of action?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies. For example:

- Population: Bacterial strains with known resistance profiles.

- Intervention: this compound at varying concentrations.

- Comparison: Standard antibiotics (e.g., tetracycline).

- Outcome: Minimum inhibitory concentration (MIC) and transcriptional profiling of target pathways. Combine in vitro assays (e.g., time-kill curves) with genomic analyses (RNA-seq) to identify molecular targets .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

- Employ non-linear regression models (e.g., sigmoidal dose-response curves) to determine IC₅₀ values.

- Include controls for solvent effects and cytotoxicity in eukaryotic cells (e.g., mammalian cell lines).

- Replicate experiments across ≥3 biological replicates to account for batch variability .

Q. What are best practices for collecting and managing spectral data (e.g., NMR, MS) for this compound characterization?

- Use standardized formats (e.g., mzML for mass spectrometry) and metadata templates (e.g., ISA-Tab) to ensure reproducibility.

- Store raw data in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs).

- Reference the EUR Data Management Plan for ethical and organizational guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s biofilm inhibition efficacy?

- Conduct a systematic review prioritizing high-evidence studies (e.g., randomized controlled trials over case reports) .

- Perform meta-analyses using tools like RevMan to quantify heterogeneity (I² statistic).

- Table: Example of conflicting data synthesis

Q. What methodologies optimize this compound’s synthetic yield while maintaining stereochemical purity?